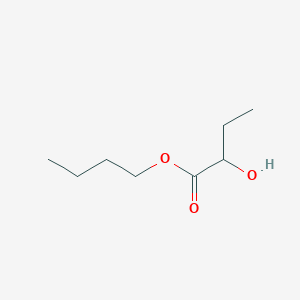
(S)-Butyl 2-hydroxybutanoate
Vue d'ensemble
Description
(S)-Butyl 2-hydroxybutanoate is an ester compound with the molecular formula C8H16O3. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-Butyl 2-hydroxybutanoate can be synthesized through esterification reactions. One common method involves the reaction of butanol with 2-hydroxybutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and purity. The use of catalysts and controlled temperatures is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Butyl 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl 2-oxobutanoate using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to butyl 2-hydroxybutanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Butyl 2-oxobutanoate.
Reduction: Butyl 2-hydroxybutanol.
Substitution: Depending on the nucleophile, various substituted butanoates.
Applications De Recherche Scientifique
(S)-Butyl 2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-Butyl 2-hydroxybutanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of butanol and 2-hydroxybutanoic acid. These interactions can affect metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Butyl 2-Hydroxybutanoate: The non-racemic form of the compound.
Ethyl 2-Hydroxybutanoate: An ester with a similar structure but different alkyl group.
Methyl 2-Hydroxybutanoate: Another ester with a smaller alkyl group.
Uniqueness: (S)-Butyl 2-hydroxybutanoate is unique due to its racemic nature, which can lead to different biological activities compared to its non-racemic counterparts. The presence of both enantiomers can result in distinct interactions with chiral environments, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
butyl 2-hydroxybutanoate |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3 |
Clé InChI |
YFFBWGUXPFAXRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(CC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














